![molecular formula C8H4Br2N2 B599148 2,8-Dibromo-1,5-naphthyridine CAS No. 1363380-58-8](/img/structure/B599148.png)
2,8-Dibromo-1,5-naphthyridine
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Overview
Description
2,8-Dibromo-1,5-naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives has been covered in various studies over the last 18 years . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular formula of 2,8-Dibromo-1,5-naphthyridine is C8H4Br2N2 . It is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Scientific Research Applications
Antiplasmodial Activity
2,8-Dibromo-1,5-naphthyridine derivatives have been synthesized and evaluated for their in vitro antiplasmodial activity . They act as inhibitors of Plasmodium protein kinases (PKs), which are crucial for the survival and proliferation of the malaria-causing parasite Plasmodium .
Biological Activity in Medicinal Chemistry
This compound plays a significant role in medicinal chemistry due to its wide range of biological activities. It has been associated with antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities , making it a valuable compound for drug development .
Metal Complex Formation
1,5-Naphthyridines, including 2,8-Dibromo-1,5-naphthyridine, are known for their ability to form metal complexes . These complexes can have various applications, including catalysis, organic synthesis, and even potential therapeutic uses .
Synthetic Organic Chemistry
In synthetic organic chemistry, 2,8-Dibromo-1,5-naphthyridine serves as a versatile intermediate. It can undergo various reactions, including oxidations, reductions, and cross-coupling , to yield a plethora of structurally diverse compounds .
Optical Applications
Fused 1,5-Naphthyridines, which can be synthesized from 2,8-Dibromo-1,5-naphthyridine, have shown potential in optical applications . This includes their use in dyes, fluorescent markers, and other materials that require specific light-absorbing or emitting properties .
Heterocyclic Compound Synthesis
The compound is used in the construction of heterocyclic compounds, which are a cornerstone of pharmaceuticals and agrochemicals. The synthesis protocols for these compounds are crucial for developing new drugs and treatments .
Safety and Hazards
The safety data sheet for a similar compound, 2,4-Dibromo-1,8-naphthyridine, suggests that it may cause harm if ingested, inhaled, or if it comes into contact with skin . It’s reasonable to assume that 2,8-Dibromo-1,5-naphthyridine may have similar hazards, but specific information is not available.
Future Directions
Mechanism of Action
Target of Action
2,8-Dibromo-1,5-naphthyridine is a derivative of the 1,5-naphthyridine class of compounds . These compounds are known to exhibit a wide variety of biological activities and are of significant importance in the field of medicinal chemistry . .
Mode of Action
It is known that 1,5-naphthyridine derivatives can interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
It is known that 1,5-naphthyridine derivatives can affect a variety of biochemical pathways, depending on the specific derivative and target .
Result of Action
It is known that 1,5-naphthyridine derivatives can have a variety of effects, depending on the specific derivative and target .
properties
IUPAC Name |
2,8-dibromo-1,5-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWUMKJDTSDWMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CN=C21)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308272 |
Source
|
Record name | 2,8-Dibromo-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dibromo-1,5-naphthyridine | |
CAS RN |
1363380-58-8 |
Source
|
Record name | 2,8-Dibromo-1,5-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8-Dibromo-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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